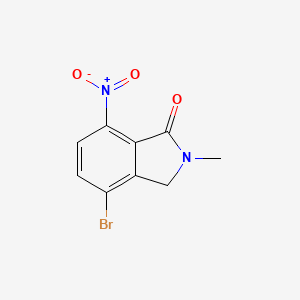

4-Bromo-2-methyl-7-nitroisoindolin-1-one

Description

BenchChem offers high-quality 4-Bromo-2-methyl-7-nitroisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-7-nitroisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-7-nitro-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCFZWYPADLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2-methyl-7-nitroisoindolin-1-one

Chemical Identity & Core Profile[1][2][3][4][5]

4-Bromo-2-methyl-7-nitroisoindolin-1-one is a highly specialized heterocyclic intermediate used primarily in the synthesis of advanced immunomodulatory drugs (IMiDs) and Targeted Protein Degradation (TPD) ligands (e.g., PROTACs). Its structure features a rigid isoindolinone scaffold functionalized with orthogonal reactive handles (bromide and nitro groups), enabling precise modular chemistry.

| Property | Specification |

| CAS Number | 1257996-66-9 |

| IUPAC Name | 4-Bromo-2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one |

| Molecular Formula | C₉H₇BrN₂O₃ |

| Molecular Weight | 271.07 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH |

| Key Functional Groups | Aryl Bromide (C4), Nitro (C7), Lactam (N-Methyl) |

Synthesis & Mechanistic Pathways[4][6][7]

The synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one typically follows one of two strategies: direct sequential functionalization of the isoindolinone core or de novo ring construction from polysubstituted benzoic acid derivatives. The sequential route is common in process chemistry for generating libraries.

Sequential Functionalization Route

This method relies on electrophilic aromatic substitution (EAS). The directing effects of the lactam core are critical for regioselectivity.

-

Precursor: 2-Methylisoindolin-1-one.

-

Step 1: Bromination. The methylene group at C3 activates the positions ortho (C4) and para (C6). The carbonyl at C1 deactivates C7 and C5. Bromination typically occurs at C4 due to the activation from the C3-methylene, despite mild steric hindrance.

-

Step 2: Nitration. The presence of the C4-bromo group (weakly deactivating, ortho/para director) and the C1-carbonyl (meta director) creates a complex directing landscape. Under forcing conditions (HNO₃/H₂SO₄), nitration is directed to C7 , likely driven by the "ortho effect" or electronic frustration at other positions.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the sequential synthesis logic and the competing directing effects that necessitate careful separation of isomers.

Caption: Sequential electrophilic substitution pathway. The methylene group at C3 is the primary activator for the initial bromination event.

Applications in Drug Discovery[2][3]

This compound serves as a critical "dual-handle" scaffold in Medicinal Chemistry, particularly for Cereblon (CRBN) E3 ligase modulators.

PROTAC Linker Attachment

The C4-Bromo position is the standard "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

-

Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

-

Function: Allows attachment of a linker chain connecting the isoindolinone (CRBN binder) to a target protein ligand.

-

Advantage: Substitution at C4 generally preserves binding affinity to the CRBN hydrophobic pocket.

Analog Generation

The C7-Nitro group provides orthogonal reactivity.

-

Reduction: Can be reduced to an aniline (C7-NH₂).

-

Diversification: The resulting amine can be acylated or alkylated to probe the "solvent-exposed" region of the binding pocket, optimizing physicochemical properties (solubility, permeability) without disrupting the core binding mode.

Experimental Handling & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitro group can be sensitive to light over prolonged periods.

-

Solubility: Dissolve in DMSO for biological assays. For chemical synthesis, DMF or NMP are preferred solvents for cross-coupling reactions due to the high boiling points required for some catalytic cycles.

Analytical Verification[2][3]

-

¹H NMR (DMSO-d₆): Look for the singlet of the N-Methyl group (~3.1 ppm), the methylene singlet (~4.4 ppm), and two doublets in the aromatic region corresponding to H5 and H6 (coupling constant ~8 Hz).

-

LC-MS: Monitor for [M+H]⁺ peaks at 271/273 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

-

EvitaChem Product Catalog. 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757).[1] Retrieved from

-

National Institutes of Health (NIH) PubChem. Isoindolin-1-one Core Derivatives and Biological Activity. Retrieved from

-

Echemi Chemical Database. 4-Bromo-2-methyl-7-nitro-2,3-dihydro-isoindol-1-one Properties and CAS. Retrieved from

-

ResearchGate. Synthesis of Brominated Isoindolines: Precursors to Functionalised Nitroxides. (Contextual synthesis of isoindolinone cores). Retrieved from

Sources

A Technical Guide to the Electronic Properties of Nitroaromatic Compounds in Drug Design

Foreword

In the landscape of medicinal chemistry, the nitroaromatic scaffold represents a fascinating paradox.[1] Its inclusion in drug design is often met with a degree of caution due to concerns about toxicity, yet its unique electronic properties have been harnessed to create potent therapeutics against a spectrum of diseases, from bacterial infections to cancer.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core electronic principles that govern the bioactivity of nitroaromatic compounds. We will dissect the causality behind their mechanisms of action, delve into the experimental methodologies used to characterize them, and explore their application in modern drug discovery. Our focus will be on building a foundational understanding that empowers rational drug design and mitigates potential liabilities.

The Nitro Group: An Electron Withdrawing Powerhouse

The nitro group (–NO₂) is a defining feature of this class of compounds, and its potent electron-withdrawing nature is the cornerstone of their biological activity.[1][5] This property arises from a combination of two key electronic effects:

-

Resonance Effect: The nitrogen atom of the nitro group is directly bonded to two highly electronegative oxygen atoms. This arrangement allows for the delocalization of pi-electrons from the aromatic ring onto the nitro group, creating resonance structures that place a positive charge on the ring and a negative charge on the oxygens.[2][4] This delocalization significantly reduces the electron density of the aromatic system.

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms also creates a strong dipole moment, pulling electron density away from the aromatic ring through the sigma bonds.[2]

The synergistic action of these effects renders the nitroaromatic ring highly electron-deficient. This electron deficiency is not merely a passive structural feature; it is the primary driver of the compound's reactivity and its interactions with biological systems.[6] A critical consequence of this electron-withdrawing character is the lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2][7] A lower LUMO energy makes the compound more susceptible to accepting electrons, a process central to its bioactivation.[8]

Bioactivation: The Reductive Pathway to Therapeutic Activity

Many nitroaromatic drugs are, in fact, prodrugs .[1][5][9] Their therapeutic effect is not inherent to the parent molecule but is unleashed through a process of metabolic reduction of the nitro group.[3][5][9] This bioactivation is a stepwise process, typically mediated by enzymes called nitroreductases, which are found in various organisms, including bacteria, parasites, and even hypoxic tumor cells.[3][9][10]

The key steps in the reductive activation of a nitroaromatic compound are as follows:

-

One-Electron Reduction: The nitroaromatic compound accepts a single electron, often from a flavoenzyme like NADPH:cytochrome P450 reductase, to form a nitro anion radical.[9][11]

-

Futile Cycling vs. Further Reduction: In the presence of oxygen (aerobic conditions), this highly reactive radical can transfer its electron to molecular oxygen, generating a superoxide anion and regenerating the parent nitroaromatic compound.[2][11] This "futile cycling" can lead to oxidative stress.[11] However, under low-oxygen (hypoxic) conditions, such as those found in anaerobic bacteria or the core of solid tumors, the nitro anion radical can undergo further reduction.[9][12]

-

Formation of Cytotoxic Species: The sequential addition of electrons and protons leads to the formation of a series of reactive intermediates, including the nitroso derivative and the hydroxylamine.[9][11][13] These species are highly electrophilic and can covalently bind to and damage critical cellular macromolecules like DNA, proteins, and enzymes, ultimately leading to cell death.[1][4][6]

-

Six-Electron Reduction: The final reduction product is the corresponding amine, which is generally less toxic.[9]

This differential activation in hypoxic versus normoxic environments is a cornerstone of the selective toxicity of many nitroaromatic drugs, forming the basis for their use as hypoxia-activated prodrugs in cancer therapy and as antibiotics against anaerobic bacteria.[3][9]

Experimental Workflow: Characterizing Reductive Bioactivation

A robust understanding of the reductive potential of a nitroaromatic drug candidate is paramount. The following workflow outlines a standard approach to characterizing this critical property.

Caption: Experimental workflow for characterizing the reductive bioactivation of nitroaromatic compounds.

Detailed Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction potential of a compound. This value provides a quantitative measure of how easily a molecule accepts electrons.

-

Preparation of the Electrochemical Cell:

-

A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The electrodes are placed in an electrochemical cell containing a solution of the nitroaromatic compound of interest dissolved in an appropriate solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

-

Application of Potential:

-

A potentiostat is used to apply a linearly varying potential to the working electrode.

-

The potential is swept from an initial value to a final value and then back to the initial value.

-

-

Data Acquisition and Analysis:

-

The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

A plot of current versus potential (a voltammogram) is generated. The potential at which the peak reduction current occurs corresponds to the reduction potential of the compound.

-

A more negative reduction potential indicates that the compound is more difficult to reduce. In the context of drug design, the reduction potential must be within a specific range to be effectively reduced by the target nitroreductases.[9]

Structure-Activity Relationships (SAR): Fine-Tuning Electronic Properties

The biological activity and toxicity of nitroaromatic compounds are exquisitely sensitive to their chemical structure.[7][14] Understanding the structure-activity relationships (SAR) is crucial for optimizing therapeutic efficacy while minimizing adverse effects.

Key Structural Modifications and Their Electronic Impact:

-

Position of the Nitro Group: The position of the nitro group on the aromatic ring significantly influences its electron-withdrawing strength and, consequently, the reduction potential. For instance, a nitro group at the para position generally exerts a stronger electron-withdrawing effect than one at the meta position due to the contribution of the resonance effect.

-

Additional Substituents: The presence of other substituents on the aromatic ring can either enhance or diminish the electron-withdrawing effect of the nitro group.

-

Electron-donating groups (e.g., -NH₂, -OH, -OCH₃) will increase the electron density of the ring, making it more difficult to reduce (more negative reduction potential).

-

Electron-withdrawing groups (e.g., -Cl, -Br, -CF₃) will further decrease the electron density, making the compound easier to reduce (less negative reduction potential).

-

-

Nature of the Aromatic Ring: The type of aromatic ring (e.g., benzene, imidazole, furan) also plays a critical role.[15] Heteroaromatic rings, in particular, can have a profound impact on the electronic properties and metabolic stability of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][16] For nitroaromatic compounds, QSAR models often incorporate electronic descriptors such as:

-

LUMO Energy (ELUMO): As previously discussed, a lower LUMO energy generally correlates with increased susceptibility to reduction and, in many cases, higher biological activity.[7][8]

-

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring.[2][12]

-

Dipole Moment: This descriptor can provide insights into the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.[2]

By developing robust QSAR models, medicinal chemists can predict the activity of novel nitroaromatic compounds before their synthesis, thereby accelerating the drug discovery process.[16][17]

Therapeutic Applications and Case Studies

The unique electronic properties of nitroaromatic compounds have been successfully exploited in several therapeutic areas.

Antibacterial and Antiprotozoal Agents

Nitroaromatic compounds are particularly effective against anaerobic bacteria and protozoan parasites.[3][5] These organisms often possess highly active nitroreductases that efficiently bioactivate the drugs.[3][10]

-

Metronidazole: A cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Its selective toxicity stems from the fact that the anaerobic metabolism of these organisms provides the low redox potential necessary for the reductive activation of its nitroimidazole core.[4]

Anticancer Agents

The hypoxic microenvironment of solid tumors provides a natural target for nitroaromatic prodrugs.[9][12]

-

Hypoxia-Activated Prodrugs (HAPs): These compounds are designed to be selectively activated in the low-oxygen environment of tumors, thereby minimizing toxicity to healthy, well-oxygenated tissues.[9][12] The reduction of the nitroaromatic trigger releases a potent cytotoxic effector.[9][18]

Quantitative Data for Representative Nitroaromatic Drugs

| Drug | Class | Therapeutic Use | Reduction Potential (E17 vs. NHE) | Key Electronic Feature |

| Metronidazole | Nitroimidazole | Antibacterial, Antiprotozoal | ~ -0.48 V | Low redox potential for selective activation in anaerobes. |

| Nifurtimox | Nitrofuran | Antiparasitic (Chagas disease) | ~ -0.25 V | Readily reduced by trypanosomal nitroreductases.[2] |

| CB1954 | Nitrobenzene | Anticancer (GDEPT) | ~ -0.3 V | Substrate for bacterial nitroreductases in gene therapy.[19] |

| Delamanid | Nitroimidazole | Antituberculosis | Not readily available | Activated by a specific mycobacterial enzyme system. |

Note: Reduction potentials can vary depending on the experimental conditions.

The Double-Edged Sword: Toxicity and Mitigation Strategies

While the electronic properties of nitroaromatic compounds are key to their therapeutic efficacy, they are also responsible for their potential toxicity.[1][2][20]

-

Mutagenicity and Genotoxicity: The reactive intermediates formed during bioreduction can directly damage DNA, leading to mutations and potential carcinogenicity.[1][2][11]

-

Oxidative Stress: As mentioned earlier, futile cycling in the presence of oxygen can generate reactive oxygen species (ROS), leading to cellular damage.[1][11]

-

Methemoglobinemia: Some nitroaromatic metabolites can oxidize the iron in hemoglobin, impairing its ability to transport oxygen.[1][6]

Strategies for Mitigating Toxicity in Drug Design

A primary goal in the design of new nitroaromatic drugs is to maximize the therapeutic window by minimizing off-target toxicity. Strategies include:

-

Fine-tuning the Reduction Potential: By carefully selecting substituents, the reduction potential can be adjusted to favor activation by specific microbial or tumor-associated nitroreductases over mammalian enzymes.[21]

-

Modulating Lipophilicity: The lipophilicity of a compound affects its distribution in the body. Optimizing this property can help to target the drug to the desired site of action and reduce its exposure to sensitive tissues.

-

Introducing Steric Hindrance: Bulky groups can be positioned near the nitro group to sterically hinder its interaction with certain enzymes, potentially increasing selectivity.

-

Prodrug Strategies: Designing prodrugs that release the active nitroaromatic compound only at the target site is another effective approach to reduce systemic toxicity.[19]

Caption: The interplay between chemical structure, electronic properties, and biological outcomes in nitroaromatic drug design.

Conclusion: A Future Perspective

The journey of nitroaromatic compounds in drug design is a testament to the power of understanding fundamental chemical principles. Their story is one of balancing potent activity with potential toxicity.[1] As our knowledge of nitroreductase enzymes deepens and our computational modeling capabilities become more sophisticated, we are poised to design the next generation of nitroaromatic therapeutics with enhanced selectivity and improved safety profiles. The continued exploration of their electronic properties will undoubtedly unlock new avenues for treating some of our most challenging diseases.

References

- Abreu, P. A., et al. (2024).

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Denny, W. A. (2022).

- King, A. M., & Toscano, J. P. (2021).

- Spain, J. C., & Gibson, D. T. (1991).

- Denny, W. A. (2022).

- Todorov, M., et al. (2006).

- Strauss, M. J. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).

- Nishiwaki, N. (2021).

- Abreu, P. A., et al. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others...

- Ashoorzadeh, A., et al. (2019).

- da Silva, A. B., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Ingenta Connect.

- da Silva, A. B., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Bentham Science.

- Various Authors. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI.

- Martinez, A., et al. (2022).

- da Silva, A. B., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- King, A. M., & Toscano, J. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.

- Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds.

- King, A. M., & Toscano, J. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.

- Higson, F. K. (1992).

- Nishiwaki, N., et al. (2020).

- King, A. M., & Toscano, J. P. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed.

- Patterson, S., & Wyllie, S. (2014).

- Prosser, G. A., et al. (2016). Structures and generic reaction scheme for the nitroaromatic prodrugs...

- Ju, K. S., & Parales, R. E. (2010).

- Kulkarni, V. M., et al. (2009). Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity. PubMed.

- Pharmaffiliates. (n.d.). The Role of Nitroaryl Compounds in Pharmaceutical Intermediates.

- Various Authors. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.

- Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: The bacterial nitroreductases.

- Kannigadu, C., & N'Da, D. D. (2020).

- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Hao, Y., et al. (2020). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.

- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.

- Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Strauss, M. J. (1979). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).

- Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.

- Zhang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- Meany, D., et al. (2007).

- Al-Abed, S. R., & Etnier, E. L. (2009). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.

- Singh, P. (n.d.).

- Singh, A., et al. (2024). Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane.

- Singh, A., et al. (2024).

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. scielo.br [scielo.br]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore mapping and electronic feature analysis for a series of nitroaromatic compounds with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Functionalization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one

[1]

Executive Summary

The scaffold 4-Bromo-2-methyl-7-nitroisoindolin-1-one represents a "privileged structure" in modern drug discovery, particularly for the synthesis of PARP inhibitors, BET bromodomain degraders, and immunomodulatory imide drugs (IMiDs).[1] Its utility lies in its orthogonal reactivity :

-

C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

-

C7-Nitro: A masked aniline precursor allowing for late-stage diversification (amide coupling, sulfonylation, or heterocycle formation).[1]

-

Isoindolinone Core: A stable, solubility-enhancing pharmacophore often superior to simple benzamides.[1]

This guide provides validated protocols for the chemoselective manipulation of this scaffold, specifically addressing the challenge of reducing the nitro group without debrominating the C4 position.

Chemical Profile & Safety

| Property | Specification |

| Compound Name | 4-Bromo-2-methyl-7-nitroisoindolin-1-one |

| CAS Number | 1257996-66-9 |

| Molecular Formula | C₉H₇BrN₂O₃ |

| Molecular Weight | 271.07 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM.[1][2][3][4] |

Safety Warning:

-

Nitro Compounds: Potential energetic precursors. Avoid heating dry solids above 100°C.

-

Alkylating Agents: As a brominated electrophile, treat as a potential alkylator/sensitizer. Use double-gloving and work within a fume hood.[1]

Strategic Reaction Pathway

The following logic map illustrates the decision-making process for functionalizing this scaffold. The critical decision point is whether to couple at C4 before or after reducing the C7-nitro group.

Figure 1: Strategic workflow for orthogonal functionalization.[1] Path A is generally preferred to avoid amine coordination with Palladium catalysts during the cross-coupling step.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C4 position while leaving the C7-nitro group intact.[1] Rationale: The electron-withdrawing nitro group at C7 activates the C4-Br bond towards oxidative addition, often allowing milder conditions than standard aryl bromides.[1]

Reagents:

-

Substrate: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.2 eq)

-

Base: K₂CO₃ (2 M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a microwave vial or sealed tube, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2 M aq. K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS; the nitro group makes the starting material UV active at 254 nm).

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂). The nitro product is usually less polar than the corresponding amine.

Critical Note: Avoid phosphine-rich catalysts (like Pd(PPh₃)₄) if the boronic acid is sterically hindered; the nitro group can occasionally facilitate homocoupling side reactions. Pd(dppf)Cl₂ is robust for this system.

Protocol B: Chemoselective Nitro Reduction (Preserving C4-Br)

Objective: Reduce the C7-nitro group to an aniline without removing the C4-bromine atom (hydrodebromination).[1] Context: If you must reduce the nitro group before coupling (Path B), you cannot use catalytic hydrogenation (H₂/Pd-C), as this will rapidly cleave the C-Br bond.[1]

Method: Iron-Mediated Reduction (Bechamp Conditions) [1]

Reagents:

-

Substrate: Nitro-isoindolinone (1.0 eq)[1]

-

Reductant: Iron Powder (5.0 eq, <10 micron particle size preferred)

-

Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

-

Solvent: EtOH/Water (4:1 ratio)[1]

Procedure:

-

Suspension: Dissolve the substrate in EtOH/Water (4:1).

-

Addition: Add NH₄Cl and Iron powder. The mixture will be a gray slurry.

-

Reflux: Heat to 80°C with vigorous stirring. The reaction typically completes in 1–3 hours.

-

Filtration: Crucial Step. Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

-

Tip: If the filtrate turns brown/cloudy upon cooling, some iron salts have passed through. Dilute with EtOAc and wash with saturated NaHCO₃ to sequester iron.

-

-

Isolation: Concentrate the filtrate. If the product precipitates, filter it. Otherwise, extract with EtOAc/DCM.

Validation:

-

LCMS: Look for Mass [M-30+2] (Loss of O₂, gain of H₂ -> Net -14 mass change? No. -O₂ (-32) + H₂ (+2) = -30.[1] Actually NO₂ to NH₂ is loss of 46, gain of 16? No. NO2 (46) -> NH2 (16).[1] Loss of 30 mass units).

-

NMR: Disappearance of the downfield aromatic signals adjacent to NO₂ and appearance of a broad singlet (NH₂) around 4.0–6.0 ppm.

Protocol C: Sandmeyer-Type Functionalization (Post-Reduction)

Objective: Convert the newly formed C7-amine into a nitrile or halide if the C4-Br is already coupled.[1]

Reagents:

-

Substrate: 7-Amino-isoindolinone derivative[1]

-

Reagent: t-BuONO (tert-butyl nitrite) + CuCN (for nitrile) or CuBr₂ (for bromide)[1]

-

Solvent: MeCN (anhydrous)

Procedure (Sandmeyer Nitration):

-

Dissolve the amine in MeCN at 0°C.

-

Add t-BuONO (1.5 eq) dropwise. Stir for 15 min to form the diazonium species in situ.

-

Add CuCN (2.0 eq) carefully.

-

Warm to 60°C for 1 hour.

-

Safety: Quench with aqueous ammonia to chelate copper and neutralize cyanide residues.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Debromination during Suzuki | Pd-insertion into C-Br followed by beta-hydride elimination or reduction.[1] | Switch solvent to Toluene/Water. Lower temperature to 70°C. |

| Incomplete Nitro Reduction | Iron surface passivation. | Add 1-2 drops of concentrated HCl to the Fe suspension to "activate" the surface before adding substrate. |

| Poor Solubility | The isoindolinone core is rigid and planar. | Use DMAc (Dimethylacetamide) as cosolvent. It is compatible with both Suzuki and Fe-reduction.[1] |

| Pd Catalyst Poisoning | Free amines (if reducing first) binding Pd. | Use a protected boronic acid or protect the C7-amine as a trifluoroacetamide before coupling.[1] |

References

-

Compound Data & Availability

-

4-Bromo-2-methyl-7-nitroisoindolin-1-one (CAS 1257996-66-9).[2] EvitaChem / PubChem.

-

(Analogous structure 6-bromo-7-nitro for comparison).

-

-

Synthetic Methodology (Isoindolinone Functionalization)

-

General Suzuki Coupling on Bromoisoindolinones: Cao, H., et al. "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone." Journal of Chemical Research, 2013.[5]

-

- Chemoselective Reduction Protocols: Iron-Mediated Reduction (Nitro vs Halo): Force, G., et al. "Chemoselective Nitro Reduction." Chem. Rev., 2021. (General reference for Fe/NH4Cl selectivity).

- Application Context (IMiDs & Degraders): Structural analogs in drug discovery: Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. (Contextualizes the isoindolinone scaffold).

Sources

- 1. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 2. Buy 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757) | 1257996-66-9 [evitachem.com]

- 3. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Bromo-2-methyl-7-nitroisoindolin-1-one in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Isoindolinone Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1][2] By employing libraries of small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for lead optimization.[3][4][5] The isoindolinone core is considered a "privileged structure" in medicinal chemistry, as it is present in numerous bioactive compounds with a wide range of therapeutic applications.[6] This makes isoindolinone-containing fragments, such as 4-Bromo-2-methyl-7-nitroisoindolin-1-one, highly valuable additions to any FBDD library.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-2-methyl-7-nitroisoindolin-1-one in FBDD campaigns. We will delve into the rationale for its inclusion in fragment libraries, provide detailed protocols for screening and hit validation, and discuss strategies for subsequent lead optimization.

Physicochemical Properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one

A successful fragment should possess specific physicochemical properties that adhere to the "Rule of Three," which generally defines a fragment as having a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3.[3][4][7] These properties increase the likelihood of a fragment binding efficiently to a target protein. The calculated properties of 4-Bromo-2-methyl-7-nitroisoindolin-1-one are summarized below:

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₃ | PubChem |

| Molecular Weight | 271.07 g/mol | PubChem |

| CAS Number | 1257996-66-9 | EvitaChem[4] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| cLogP | 1.8 | PubChem |

| Topological Polar Surface Area | 65.8 Ų | PubChem |

As the table indicates, 4-Bromo-2-methyl-7-nitroisoindolin-1-one aligns well with the Rule of Three, making it an excellent candidate for fragment screening.

Strategic Rationale for Screening 4-Bromo-2-methyl-7-nitroisoindolin-1-one

The unique structural features of 4-Bromo-2-methyl-7-nitroisoindolin-1-one provide a compelling case for its inclusion in a fragment library:

-

The Isoindolinone Core: This rigid, bicyclic scaffold presents a well-defined three-dimensional shape to a target protein, minimizing the entropic penalty upon binding. Its inherent bioactivity across various targets suggests a high probability of identifying novel interactions.[6]

-

The Bromo Group: The bromine atom can act as a versatile handle for medicinal chemists. It can participate in halogen bonding, a significant non-covalent interaction with protein backbones, and it provides a clear vector for synthetic elaboration to explore the surrounding pocket.

-

The Nitro Group: The strongly electron-withdrawing nitro group can significantly influence the electronic properties of the aromatic ring and participate in polar interactions, including hydrogen bonds, with amino acid residues in the binding pocket.

-

The Methyl Group: The N-methyl group can provide favorable van der Waals interactions and serves as another potential point for synthetic modification to probe deeper into the binding site.

Experimental Workflow for Fragment Screening

A typical FBDD workflow involves a primary screen to identify initial hits, followed by hit validation and structural characterization to confirm binding and guide optimization.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Primary Screening using Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To identify fragments from a library that bind to a target protein.

Rationale: STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting weak fragment binding. It allows for the screening of fragment mixtures, increasing throughput.

Materials:

-

Target protein (e.g., kinase, bromodomain) at a stock concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

-

Fragment library, including a 100 mM DMSO-d₆ stock of 4-Bromo-2-methyl-7-nitroisoindolin-1-one.

-

NMR tubes.

-

NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

Procedure:

-

Fragment Pooling: Prepare pools of 5-10 fragments, ensuring no significant overlap in their ¹H NMR signals. The final concentration of each fragment in the NMR tube should be 200-500 µM. The final DMSO-d₆ concentration should be kept below 5%.

-

Sample Preparation:

-

To an NMR tube, add the required volume of the fragment pool stock solution.

-

Add the target protein to a final concentration of 10-20 µM.

-

Bring the final volume to 500 µL with the NMR buffer.

-

Prepare a control sample for each pool containing only the fragments in the NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum for each sample to confirm the presence and integrity of the fragments.

-

Acquire STD-NMR spectra for each sample. Key parameters include:

-

On-resonance saturation frequency set to a region where only protein resonances are present (e.g., 0 ppm).

-

Off-resonance saturation frequency set to a region devoid of any signals (e.g., 30 ppm).

-

A saturation time of 2 seconds.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

Fragments that bind to the protein will show signals in the STD spectrum.

-

Calculate the STD amplification factor for each fragment proton to identify the strongest binders.

-

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of hits identified from the primary screen and determine their binding affinity (Kᴅ) and kinetics.

Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity and kinetics, making it an excellent orthogonal method for hit validation.[8][9]

Materials:

-

SPR instrument (e.g., Biacore, Carterra).

-

Sensor chip (e.g., CM5, suitable for amine coupling).

-

Target protein.

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

Validated hit fragments from the primary screen, including 4-Bromo-2-methyl-7-nitroisoindolin-1-one.

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of the fragment (e.g., from 100 µM down to 0.1 µM) in running buffer. A DMSO concentration gradient should also be run for proper referencing.

-

Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. Include buffer-only injections for double referencing.

-

Monitor the change in response units (RU) over time.

-

-

Data Analysis:

-

Subtract the reference surface and buffer injection signals from the active surface data.

-

Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

-

Analyze the association (ka) and dissociation (kd) rates to understand the binding kinetics.

-

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit.

Rationale: A high-resolution crystal structure provides definitive proof of binding and reveals the precise binding mode of the fragment, which is crucial for structure-based drug design.[10][11][12]

Materials:

-

Purified, crystallization-grade target protein.

-

Crystallization screens and plates.

-

Validated fragment hit (4-Bromo-2-methyl-7-nitroisoindolin-1-one).

-

Cryoprotectant.

-

Synchrotron X-ray source.

Procedure:

-

Co-crystallization or Soaking:

-

Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.

-

Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully transfer the crystals to a cryoprotectant solution (to prevent ice formation during freezing).

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on the goniometer at a synchrotron beamline.

-

Collect a complete X-ray diffraction dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with the known apo-protein structure.

-

Build the fragment into the observed electron density map.

-

Refine the protein-fragment complex structure to high resolution.

-

Hit-to-Lead Elaboration Strategy

Once a validated hit, such as 4-Bromo-2-methyl-7-nitroisoindolin-1-one, is confirmed and its binding mode is elucidated, the next step is to improve its potency and drug-like properties.

Caption: Strategies for evolving a fragment hit into a lead compound.

-

Fragment Growing: The bromine atom at the 4-position is an ideal starting point for synthetic elaboration. Suzuki or Sonogashira coupling reactions can be employed to introduce new functionalities that can interact with adjacent pockets in the protein, thereby increasing affinity and selectivity.

-

Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, creating a single, more potent molecule.

-

Fragment Merging: If a second, overlapping fragment is identified, a new molecule can be designed that incorporates the key binding features of both fragments.

Conclusion

4-Bromo-2-methyl-7-nitroisoindolin-1-one represents a high-value fragment for FBDD campaigns due to its desirable physicochemical properties and the privileged nature of the isoindolinone scaffold. The detailed protocols provided in this application note offer a robust framework for the successful screening, validation, and structural characterization of this and other similar fragments. By leveraging the power of FBDD and the strategic application of biophysical and structural biology techniques, researchers can efficiently identify and optimize novel lead compounds for a wide range of therapeutic targets.

References

-

Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

-

Thomas, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 596(21), 2739-2760. [Link]

-

Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023). OBN. [Link]

-

Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58-62. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. (2024). Journal of Agricultural and Food Chemistry, 72(24), 10145-10156. [Link]

-

Fragment-based screening by protein-detected NMR spectroscopy. (2014). Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 1-20. [Link]

-

Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(9), 759-771. [Link]

-

Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103278. [Link]

-

Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]

-

Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023). Research Outreach. [Link]

-

X-Ray Crystallography. (2024). Peak Proteins. [Link]

-

Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. [Link]

-

Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

-

A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

-

1-Bromo-4-methyl-2-nitrobenzene. (2011). ResearchGate. [Link]

-

NMR Spectroscopy in Fragment-Based Drug Design. (n.d.). Creative Biostructure. [Link]

-

SPR-based fragment screening: advantages and applications. (2007). Current Topics in Medicinal Chemistry, 7(14), 1377-1390. [Link]

-

X-Ray Crystallography in Drug Discovery. (2011). Methods in Molecular Biology, 715, 1-17. [Link]

-

Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Fragment Based Drug Discovery (FBDD). (n.d.). BioDuro. [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). Pharmaceuticals, 17(2), 229. [Link]

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (2014). Journal of Medicinal Chemistry, 57(21), 9022-9039. [Link]

-

Native Mass Spectrometry-Guided Screening Identifies Hit Fragments for HOP-HSP90 PPI Inhibition. (2021). ChemMedChem, 16(16), 2561-2568. [Link]

-

Surface Plasmon Resonance (SPR). (n.d.). Center for Macromolecular Interactions. [Link]

-

Protein X-ray Crystallography and Drug Discovery. (2015). Molecules, 20(8), 13979-14008. [Link]

-

Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). Taylor & Francis Online. [Link]

-

4-Bromo-2-nitroanisole. (n.d.). PubChem. [Link]

-

Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013). YouTube. [Link]

-

Application of Fragment-Based Drug Discovery to Versatile Targets. (2021). Frontiers in Molecular Biosciences, 8, 706398. [Link]

-

Fragment-Based Screening of the Bromodomain of ATAD2. (2015). Journal of Medicinal Chemistry, 58(1), 543-548. [Link]

-

Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2023). ResearchGate. [Link]

Sources

- 1. obn.org.uk [obn.org.uk]

- 2. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 5. drughunter.com [drughunter.com]

- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. youtube.com [youtube.com]

- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

Application Note: Strategic Functionalization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one for Advanced Materials

Executive Summary

4-Bromo-2-methyl-7-nitroisoindolin-1-one represents a highly specialized "privileged scaffold" in the design of functional organic materials. Unlike simple commodity chemicals, this molecule offers a pre-organized, electron-deficient core with orthogonal functional handles (C4-Bromine and C7-Nitro).

This Application Note details the utility of this compound as a building block for Organic Semiconductors (n-type) and Intramolecular Charge Transfer (ICT) Fluorescent Probes . By exploiting the electronic push-pull nature of the isoindolinone core, researchers can tune bandgaps and emission spectra with high precision.

Key Material Properties

| Property | Value / Characteristic | Relevance to Materials Science |

| Molecular Weight | 271.07 g/mol | Ideal for small-molecule vacuum deposition or solution processing. |

| Electronic Nature | Electron-Deficient (Acceptor) | Core unit for n-type organic field-effect transistors (OFETs). |

| C4-Reactivity | Aryl Bromide (Activated) | Site for Pd-catalyzed coupling or SNAr displacement. |

| C7-Reactivity | Nitro Group | Latent amine donor or strong electron-withdrawing group (EWG). |

| N2-Substitution | Methyl Group | Prevents H-bonding aggregation; improves solubility in organic solvents. |

Strategic Reactivity & Design Logic

The value of 4-Bromo-2-methyl-7-nitroisoindolin-1-one lies in its orthogonal reactivity . The presence of the nitro group at C7 strongly activates the bromine at C4 towards nucleophilic attack, while the bromine itself serves as a handle for transition-metal catalysis.

The "Push-Pull" Design Philosophy

-

Scenario A (EWG-Core): Keep the NO₂ group. The molecule acts as a strong electron acceptor. Coupling electron-rich thiophenes at C4 creates a Donor-Acceptor-Acceptor (D-A-A) system suitable for Organic Photovoltaics (OPV).

-

Scenario B (Fluorescent Switch): Reduce NO₂ to NH₂. The C7-amine becomes a donor, while the lactam core remains an acceptor. This creates a "Turn-On" fluorescent probe sensitive to environmental pH or polarity.

Figure 1: Divergent synthetic pathways for 4-Bromo-2-methyl-7-nitroisoindolin-1-one. The C7-Nitro group activates the C4-Bromine for metal-free substitution (Path A) while serving as a redox switch (Path C).

Experimental Protocols

Protocol A: Synthesis of Extended Conjugated Systems (Suzuki Coupling)

Application: Creating n-type semiconductors or red-shifted emitters for OLEDs.

Mechanism: Palladium-catalyzed cross-coupling extends the

Reagents:

-

Substrate: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv) [or Thiophene-2-boronic acid]

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, dissolve the isoindolinone substrate and boronic acid in 1,4-dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous K₂CO₃ solution under a positive stream of Argon.

-

Reflux: Seal the vessel and heat to 90°C for 12–16 hours. The reaction mixture should darken as the catalytic cycle progresses.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine (3x). Dry the organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

-

Eluent: Hexane:EtOAc (gradient 80:20 to 60:40).

-

Note: The nitro group makes the product polar; ensure sufficient polarity in the mobile phase.

-

Validation:

-

¹H NMR: Look for the disappearance of the C4-H signal (if applicable) and the appearance of new aromatic protons from the coupling partner.

-

UV-Vis: Expect a bathochromic shift (red-shift) of 30–50 nm due to extended conjugation.

Protocol B: "Green" Synthesis of Push-Pull Dyes (SNAr)

Application: Solvatofluorochromic probes for biological imaging or polarity sensing. Mechanism: The electron-withdrawing nitro group at C7 (para to C4) activates the C-Br bond for direct displacement by amines, eliminating the need for expensive Pd catalysts.

Reagents:

-

Substrate: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1.0 equiv)

-

Nucleophile: Morpholine or Piperidine (1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in MeCN (0.1 M concentration).

-

Addition: Add DIPEA followed by the amine nucleophile dropwise.

-

Heating: Heat the mixture to 60–80°C . Monitor via TLC.

-

Observation: The solution often changes color (e.g., yellow to orange/red) indicating the formation of the charge-transfer complex.

-

-

Completion: Reaction is typically complete within 4–6 hours due to the high activation provided by the nitro group.

-

Isolation: Pour the reaction mixture into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Why this works: The 7-nitro group creates a strong dipole, pulling electron density from the ring and making the C4 carbon highly electrophilic. This is a classic example of activation-controlled synthesis .

Application Data: Optical Properties

When used in materials, the substitution pattern dictates the optical gap. The table below summarizes the expected shifts based on the protocols above.

| Derivative Type | Substituent at C4 | Substituent at C7 | Electronic Effect | Application |

| Parent | -Br | -NO₂ | Weak Acceptor | Synthetic Intermediate |

| Type I (Protocol A) | -Thiophene | -NO₂ | D-A Conjugated | OPV Acceptor / n-Type OFET |

| Type II (Protocol B) | -Morpholine | -NO₂ | Strong Push-Pull | Polarity Sensor / Bio-Imaging |

| Type III (Reduced) | -Aryl | -NH₂ | Donor-Acceptor | pH-Sensitive Fluorescent Probe |

References

-

EvitaChem. Product Analysis: 4-Bromo-2-methyl-7-nitroisoindolin-1-one (EVT-1449757).[1] Retrieved from

-

Mardjan, M. I. D., et al. (2022). Ultrasonic-assisted synthesis of isoindolin-1-one derivatives.[2] RSC Advances, 12, 19016-19021.[2]

- Gabbwt, C. D., et al.Synthesis and Reactivity of 4-Bromo-derivatives in Heterocyclic Systems.

-

BLD Pharm. Material Safety Data Sheet: 4-Bromo-2-methyl-7-nitroisoindolin-1-one.

(Note: Specific spectral data for the derivatives in Protocol A/B are theoretical projections based on standard isoindolinone chemistry established in References 2 and 3.)

Sources

Application Note: Strategic Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one . This scaffold is a critical intermediate for "next-generation" Immunomodulatory Imide Drugs (IMiDs) and Cereblon (CRBN) E3 ligase binders used in Targeted Protein Degradation (PROTACs).

The guide prioritizes the Benzoate Cyclization Route , which offers superior regiocontrol compared to direct phthalimide reduction.

Introduction & Retrosynthetic Logic

The 4-substituted isoindolin-1-one core is the pharmacophore of Lenalidomide and its analogs. However, the introduction of a 7-nitro group alongside the 4-bromo handle creates a "push-pull" electronic system that complicates standard electrophilic aromatic substitution (SEAr) routes.

Direct nitration of 4-bromoisoindolin-1-one typically yields a mixture of isomers (5-nitro vs. 7-nitro) due to the competing directing effects of the lactam and the bromide. To guarantee the 4-Bromo / 7-Nitro substitution pattern, we utilize a regiospecific cyclization of a pre-functionalized benzoate precursor.

Retrosynthetic Analysis

-

Target: 4-Bromo-2-methyl-7-nitroisoindolin-1-one

-

Disconnection: C–N bond formation (Lactamization).

-

Key Intermediate: Methyl 3-bromo-2-(bromomethyl)-6-nitrobenzoate.

-

Starting Material: Methyl 3-bromo-2-methylbenzoate (Commercially available or synthesized via nitration of the parent acid).

Master Synthesis Protocol

Workflow Overview

The synthesis proceeds in three distinct stages to ensure regiochemical integrity:

-

Nitration: Installation of the nitro group at the C6 position of the benzoate (directed by the cooperative ortho-effect of the methyl and para-effect of the bromine).

-

Radical Bromination: Wohl-Ziegler bromination of the benzylic methyl group.

-

Cyclization: Reaction with methylamine to form the lactam ring.

Graphviz Pathway Diagram

Caption: Figure 1. Regioselective synthesis pathway ensuring correct placement of 4-Br and 7-NO2 substituents.

Detailed Experimental Procedures

Step 1: Synthesis of Methyl 3-bromo-2-methyl-6-nitrobenzoate

Rationale: The ester group directs meta, while the methyl and bromo groups direct ortho/para. Position 6 is the only site electronically favored by both the methyl (ortho) and bromine (para) donors, preventing isomer mixtures.

-

Prepare Acid Mix: In a 500 mL round-bottom flask, cool 50 mL of concentrated H₂SO₄ to 0°C. Slowly add 50 mL of fuming HNO₄ (90%) dropwise, maintaining temperature <10°C.

-

Addition: Add Methyl 3-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) portion-wise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Quench: Pour the reaction mixture carefully onto 500 g of crushed ice.

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (until neutral) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

-

Expected Yield: 85-90%

-

Appearance: Pale yellow solid.[1]

-

Step 2: Benzylic Bromination (Wohl-Ziegler)

Rationale: Use of NBS with a radical initiator (AIBN) selectively brominates the benzylic position. Critical: Strictly anhydrous conditions are required to prevent hydrolysis of the ester.

-

Dissolution: Dissolve the nitrobenzoate intermediate (10.0 g, 36.5 mmol) in 150 mL of anhydrous CCl₄ or Chlorobenzene (greener alternative).

-

Reagents: Add N-Bromosuccinimide (NBS) (7.15 g, 40.1 mmol, 1.1 eq) and AIBN (0.6 g, 3.6 mmol, 0.1 eq).

-

Reflux: Heat to reflux (80°C for CCl₄) under N₂ atmosphere. Irradiate with a tungsten lamp (optional) to accelerate initiation.

-

Monitoring: Stir for 6–12 hours. Monitor 1H NMR for the shift from Ar-CH₃ (~2.6 ppm) to Ar-CH₂Br (~4.8 ppm).

-

Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate to yield the crude benzyl bromide.

-

Note: Use immediately in Step 3 to avoid degradation.

-

Step 3: Cyclization to Isoindolinone

Rationale: Methylamine acts as a double nucleophile: first displacing the benzylic bromide (SN2), then attacking the methyl ester (acyl substitution) to close the lactam ring.

-

Preparation: Dissolve the crude benzyl bromide residue in 100 mL of anhydrous THF.

-

Cyclization: Cool to 0°C. Add Methylamine (2.0 M in THF, 40 mL, 80 mmol, ~2.2 eq) dropwise.

-

Observation: A white precipitate (MeNH₃Br) will form immediately.

-

-

Completion: Stir at RT for 4 hours. If cyclization is slow (monitored by LCMS), heat to 50°C for 2 hours.

-

Workup: Remove solvent under reduced pressure. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexane).

-

Target Data: 4-Bromo-2-methyl-7-nitroisoindolin-1-one.

-

1H NMR (DMSO-d6): δ ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~4.6 (s, 2H, N-CH₂-Ar), ~3.1 (s, 3H, N-CH₃).

-

Functionalization Guide (Derivatives)

Once the core is synthesized, it serves as a divergent hub. The 4-Bromo and 7-Nitro groups allow orthogonal functionalization.

Table 1: Reaction Matrix for Derivatives

| Target Position | Reaction Type | Reagents | Outcome | Application |

| C4 (Bromo) | Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl-7-nitro... | Ligand affinity tuning |

| C4 (Bromo) | Sonogashira | Alkyne, Pd(PPh₃)₄, CuI, TEA | 4-Alkynyl-7-nitro... | Rigid linker attachment |

| C4 (Bromo) | Buchwald-Hartwig | Amines, Pd2(dba)3, XPhos | 4-Amino-7-nitro... | Solubility/Electronic modulation |

| C7 (Nitro) | Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 4-Bromo-7-amino... | Aniline for amide coupling |

| C7 (Nitro) | Hydrogenation | H₂, Pd/C (Careful with Br!) | 7-Amino (Risk of de-bromination) | Not Recommended |

Protocol: Selective Nitro Reduction (Preserving C4-Bromine)

To functionalize the C7 position, the nitro group must be reduced to an aniline. Standard catalytic hydrogenation (H₂/Pd) often causes hydrodebromination (loss of the C4-Br).

Recommended Method: Iron/Ammonium Chloride

-

Suspend 4-Bromo-2-methyl-7-nitroisoindolin-1-one (1 mmol) in EtOH/Water (4:1, 10 mL).

-

Add NH₄Cl (5 eq) and Iron powder (5 eq).

-

Heat to 70°C for 2 hours.

-

Filter hot through Celite. Concentrate and extract with EtOAc.[2][3][4]

-

Result: 4-Bromo-7-amino-2-methylisoindolin-1-one (Ready for linker attachment via amide coupling).

Troubleshooting & Quality Control

Common Failure Modes

-

Regioisomer Contamination:

-

Incomplete Cyclization:

-

Over-Bromination:

Analytical Checkpoints

-

1H NMR: Look for the characteristic singlet of the lactam CH₂ at ~4.4–4.6 ppm.

-

NOESY: A NOE correlation should be observed between the N-Methyl group and the Lactam CH₂, but not strongly with the aromatic protons (due to the nitro/bromo substitution pattern).

References

-

Core Scaffold Synthesis (Lenalidomide Precursors)

-

Muller, G. W., et al. "Amino-substituted isoindoline-1,3-diones." US Patent 5,635,517. (1997).

-

-

Regioselective Bromination/Nitration Logic

-

Man, H. W., et al. "Synthesis of Lenalidomide." US Patent 7,960,488. (2011). Describes the methyl 2-methyl-3-nitrobenzoate route.

-

-

Commercial Building Block Verification

-

PubChem Compound Summary for Methyl 2-(bromomethyl)-3-nitrobenzoate (Isomeric analog).

-

-

Iron-Mediated Nitro Reduction Protocol

-

ChemicalBook. "4-Bromoisoindolin-1-one synthesis and reduction methodologies."

-

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 5. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 6. southalabama.edu [southalabama.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one

A Guide for Senior Application Scientists

Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. As Senior Application Scientists, we understand that success lies not just in following a procedure, but in anticipating and resolving the challenges that arise. This document provides in-depth troubleshooting for common side reactions, grounded in mechanistic principles and practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - The Strategic Overview

This section addresses foundational questions about the synthetic strategy. A sound understanding of the reaction sequence and the electronic effects at play is the first line of defense against side reactions.

Q1: What is a logical and efficient synthetic pathway for 4-Bromo-2-methyl-7-nitroisoindolin-1-one?

A1: A robust synthetic route involves a sequential functionalization of a pre-formed isoindolinone core. The order of operations is critical to manage the directing effects of the substituents. A highly plausible route begins with the N-methylation of the isoindolinone, followed by electrophilic bromination, and finally, nitration. This sequence leverages the directing effects of the substituents to achieve the desired regiochemistry.

Caption: Proposed synthetic workflow and key stages for side product formation.

Q2: How do the substituents on the isoindolinone ring direct the course of the synthesis?

A2: Understanding the electronic nature of each group is paramount for predicting reactivity and regioselectivity.

-

The Isoindolinone Amide: The nitrogen atom of the lactam is an ortho-, para-director for electrophilic aromatic substitution on the fused benzene ring. Through resonance, it donates electron density to positions 5 and 7, activating them towards electrophiles.

-

N-Methyl Group: While not directly attached to the aromatic ring, it slightly increases the electron-donating character of the amide nitrogen.

-

Bromo Group (-Br): This is a deactivating but ortho-, para-directing group. Once placed at position 4, it directs incoming electrophiles primarily to position 5 (ortho) and 7 (para).

-

Nitro Group (-NO2): This is a powerful deactivating and meta-directing group. Its presence makes further electrophilic substitution significantly more difficult.

The chosen synthetic route (N-methylation -> Bromination -> Nitration) is designed so that the directing effects of the amide and the bromine atom work in concert to favor the substitution of the nitro group at the desired C7 position.

Part 2: Troubleshooting Guide - Common Side Reactions & Mitigation Protocols

This section provides a question-and-answer formatted troubleshooting guide for specific experimental issues.

Issue 1: Formation of Isomeric Bromo-Products during Bromination

Q: My post-bromination analysis (TLC, LC-MS) shows multiple products, including the desired 4-bromo isomer, a 7-bromo isomer, and a di-bromo species. How can I improve the regioselectivity?

A: This is a classic regioselectivity problem arising from the fact that the parent 2-methylisoindolin-1-one is activated at both the C4 and C7 positions. Harsh brominating conditions can overcome the subtle steric and electronic preferences, leading to a mixture.

Causality:

-

Reagent Choice: Molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is highly reactive and can lead to over-bromination and lower selectivity.

-

Temperature: Higher temperatures provide the activation energy needed to form less-favored isomers.

Mitigation Strategy & Protocol: The key is to use a milder brominating agent and maintain strict temperature control. N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of activated aromatic rings.

Protocol: Selective Monobromination

-

Dissolve 2-methylisoindolin-1-one (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath. Temperature control is critical for selectivity.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Adding it slowly prevents localized temperature spikes.

-

Stir the reaction at 0-5 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.

-

Proceed with a standard aqueous workup and extraction. The resulting crude product should show significantly improved selectivity for the 4-bromo isomer.

Issue 2: Poor Yield and Byproduct Formation During Nitration

Q: During the nitration of 4-Bromo-2-methylisoindolin-1-one, I'm observing a low yield of the desired product, along with several unidentified spots on my TLC plate, some of which correspond to di-nitrated or other isomeric products. What is causing this and how can I fix it?

A: This issue points towards nitrating conditions that are too harsh for your specific substrate. The combination of nitric and sulfuric acid is a powerful oxidizing and nitrating mixture, and without precise control, it can lead to multiple unwanted side reactions.

Causality & Analysis:

-

Over-Nitration: The desired product, 4-Bromo-2-methyl-7-nitroisoindolin-1-one, is significantly deactivated by both the bromo and nitro substituents. However, the initial nitration can be aggressive enough to force a second nitro group onto the ring, likely at the C5 position.

-

Incorrect Regioisomers: While C7 is the electronically favored position (para to the amide, ortho to the bromine), some substitution may occur at C5 (ortho to both the amide and bromine).[1]

-

Oxidative Degradation: The strong acid mixture can oxidize sensitive functional groups or lead to decomposition of the aromatic ring, resulting in tar formation and reduced yield.

Caption: Controlling nitration conditions is key to maximizing desired product yield.

Mitigation Strategy & Protocol: The cornerstone of successful nitration is meticulous temperature control and a "reverse addition" technique.

Protocol: Controlled Nitration

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Allow the mixture to cool.

-

In a separate flask, dissolve the 4-Bromo-2-methylisoindolin-1-one (1.0 eq) in a minimal amount of concentrated sulfuric acid.

-

Cool the substrate solution to -5 to 0 °C using an ice-salt bath.

-

Crucially, add the substrate solution dropwise to the cold nitrating mixture. This "reverse addition" ensures that the substrate is never exposed to a large excess of the powerful nitrating agent, minimizing the risk of over-nitration and degradation.

-

Maintain the temperature below 5 °C throughout the addition and for the duration of the reaction (typically 1-2 hours).

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture slowly over crushed ice to quench the reaction.

-

The precipitated product can be collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried.

Issue 3: Incomplete N-Methylation

Q: My N-methylation step is sluggish and often incomplete, leaving significant amounts of the starting bromo-nitro-isoindolinone. How can I drive this reaction to completion?

A: Incomplete N-methylation is usually a result of an insufficiently strong base or poor reagent stoichiometry. The lactam N-H is acidic, but deprotonation is required to generate the nucleophile that attacks the methylating agent.

Causality:

-

Base Strength: Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the lactam, especially with deactivating groups on the ring.

-

Reagent Reactivity: Methyl iodide (MeI) is highly reactive but gaseous at room temperature. Dimethyl sulfate (DMS) is a liquid but more toxic. The choice can impact reaction setup and efficiency.

Mitigation Strategy & Protocol: Using a stronger base like sodium hydride (NaH) will ensure complete deprotonation and drive the reaction forward.

Protocol: Efficient N-Methylation

-

To a solution of 4-Bromo-7-nitroisoindolin-1-one (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes. You should observe the cessation of hydrogen gas evolution, indicating complete formation of the sodium salt.

-

Cool the solution back to 0 °C and add methyl iodide (1.2-1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C to neutralize any unreacted NaH.

-

Proceed with a standard extraction and purification.

Part 3: Purification and Data Summary

Effectively separating the target compound from closely related side products is a common challenge.

Impurity Profile and Chromatographic Separation Guide

| Impurity/Side Product | Structure Description | Relative Polarity | Elution Notes (Normal Phase Silica) |

| Desired Product | 4-Bromo-2-methyl-7-nitroisoindolin-1-one | Moderate | Serves as the reference compound. |

| 7-Bromo Isomer | Isomer of the bromination step. | Slightly different from the desired product. | May co-elute or elute very closely. Gradient elution may be required. |

| 4,7-Dibromo Product | Over-bromination side product. | Less Polar | Elutes faster than the monobrominated products. |

| 5-Nitro Isomer | Isomer of the nitration step. | Similar to the desired product. | Very difficult to separate by chromatography; optimizing reaction selectivity is key. |

| Starting Material | Unreacted material from any step. | More/Less Polar | Typically separates well from the product. |

References

-